N-Acetylglycyl-L-phenylalanine is a compound that combines the amino acids glycine and L-phenylalanine with an acetyl group. This compound is categorized as an N-acyl-L-amino acid, specifically an N-acetyl derivative of L-phenylalanine. It exhibits various biological activities and is used in scientific research for its potential applications in drug development and biochemical studies.
N-Acetylglycyl-L-phenylalanine can be derived from the acetylation of L-phenylalanine, which can occur through enzymatic or chemical methods. The compound can also be synthesized using microbial processes or through chemical synthesis in laboratory settings.
N-Acetylglycyl-L-phenylalanine falls under the category of amino acid derivatives and is classified as a peptide due to its structure, which includes two amino acid components. It is often studied for its biochemical properties and potential therapeutic uses.
The synthesis of N-acetylglycyl-L-phenylalanine can be achieved through several methods:
The enzymatic process typically requires specific conditions such as pH control (around 7 to 8) and temperature regulation (10°C to 60°C) to optimize yield and purity . Chemical synthesis may involve similar considerations regarding reaction conditions to minimize side reactions.
N-Acetylglycyl-L-phenylalanine has a molecular formula of CHNO. Its structure consists of:
The compound's molecular weight is approximately 288.33 g/mol. It features a peptide bond between glycine and phenylalanine, with the acetyl group attached to the nitrogen of glycine.
N-Acetylglycyl-L-phenylalanine participates in various chemical reactions, including:
During amidation reactions, factors such as temperature, solvent choice, and the presence of coupling agents significantly influence the reaction's outcome and yield. For instance, using TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) as a coupling agent has been shown to induce racemization in certain conditions .
The mechanism by which N-acetylglycyl-L-phenylalanine exerts its effects involves interaction with specific biological targets, potentially influencing metabolic pathways related to amino acid utilization.
Research indicates that its acetylation may enhance solubility and bioavailability compared to non-acetylated forms of phenylalanine, which could impact its efficacy in biochemical applications .
Relevant analyses such as Nuclear Magnetic Resonance (NMR) spectroscopy confirm the structural integrity and purity of synthesized compounds .
N-Acetylglycyl-L-phenylalanine has several scientific uses:
The biosynthesis of N-Acetylglycyl-L-phenylalanine involves sequential enzymatic reactions initiating with peptide bond formation between glycine and L-phenylalanine. This non-ribosomal peptide synthesis is catalyzed by glycyltransferase enzymes, which activate the carboxyl group of glycine via adenosine triphosphate (ATP)-dependent adenylation. The activated glycine then forms an amide bond with the α-amino group of L-phenylalanine, yielding the dipeptide glycyl-L-phenylalanine. This reaction occurs independently of ribosomes and transfer RNA, distinguishing it from canonical protein biosynthesis [3]. The dipeptide’s structural flexibility—evidenced by torsion angles (e.g., |θ| > 90°) between its aromatic and hydrophilic regions—enables specific molecular interactions critical for biological functions such as drug transport [3].
Glycyltransferases employ a ping-pong catalytic mechanism involving transient acetylation of the enzyme’s active site. In the initial step, acetyl-coenzyme A donates an acetyl group to a conserved serine or cysteine residue within the enzyme’s catalytic pocket. The dipeptide glycyl-L-phenylalanine then enters the active site, where the acetyl group is transferred to its N-terminus, forming N-Acetylglycyl-L-phenylalanine and releasing coenzyme A. Kinetic studies reveal that these enzymes exhibit substrate specificity toward hydrophobic dipeptides, with glycyl-L-phenylalanine’s Km values typically ranging from 50–200 μM. The reaction efficiency is modulated by allosteric effectors like adenosine monophosphate, which stabilizes the enzyme’s conformation to optimize acetyl transfer [1] [6].
N-Acetylglycyl-L-phenylalanine biosynthesis intersects with phenylalanine acetylation pathways through shared precursors and enzymatic cascades. L-Phenylalanine is first acetylated by phenylalanine N-acetyltransferase (EC 2.3.1.58) to form N-Acetyl-L-phenylalanine—a reaction dependent on acetyl-coenzyme A as the acetyl donor [10]. This metabolite serves as a node for two pathways:
Table 1: Enzymes in Phenylalanine Acetylation and Conjugation Pathways
Enzyme | Reaction Catalyzed | Cofactor | Pathway Role |
---|---|---|---|
Phenylalanine N-acetyltransferase | Acetylates L-phenylalanine | Acetyl-coenzyme A | Precursor synthesis |
Amidohydrolase | Hydrolyzes N-Acetyl-L-phenylalanine | Water | Detoxification |
Glycyltransferase | Conjugates N-Acetyl-L-phenylalanine + glycine | ATP | Dipeptide biosynthesis |
Degradation of N-Acetylglycyl-L-phenylalanine occurs via hydrolytic cleavage catalyzed by renal and hepatic peptidases, releasing glycine and N-Acetyl-L-phenylalanine. The latter undergoes further hydrolysis or hepatic phase II metabolism, yielding sulfated or glucuronidated derivatives excreted in urine. In chronic kidney disease (CKD), impaired renal function disrupts this clearance, leading to systemic accumulation. Metabolomic studies classify N-acetylated dipeptides as protein-bound uremic toxins due to:
Table 2: Pathological Associations of N-Acetylated Amino Acids and Dipeptides in CKD
Metabolite | Molecular Weight (Da) | Protein Binding (%) | Pathological Role |
---|---|---|---|
N-Acetyl-L-phenylalanine | 207.23 | 40–60 | Biomarker for uremic solute retention |
N-Acetylglycyl-L-phenylalanine | 264.26 | 55–75 | Promotes oxidative stress and inflammation |
p-Cresyl sulfate | 188.18 | >95 | Endothelial toxicity |
Clinical evidence confirms elevated plasma levels of N-acetylated amino acids in hemodialysis patients, with concentrations correlating inversely with glomerular filtration rate. This identifies N-Acetylglycyl-L-phenylalanine as a contributor to uremic syndrome pathogenesis, particularly in cardiovascular complications [2] [5] [7].
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0
CAS No.: 916610-55-4